3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 30458-69-6
VCID: VC16010762
InChI: InChI=1S/C7H8N4/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3,(H2,8,10)
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine

CAS No.: 30458-69-6

Cat. No.: VC16010762

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine - 30458-69-6

Specification

CAS No. 30458-69-6
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 3-methylimidazo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C7H8N4/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3,(H2,8,10)
Standard InChI Key VSXIONDMVNNUMA-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC=N2)N=C1N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s fused bicyclic system consists of an imidazole ring (positions 1–3) condensed with a pyridine ring (positions 4–6), creating a planar structure conducive to π-π stacking interactions . The methyl group at N3 introduces steric effects that influence conformational flexibility, while the exocyclic amine at C2 participates in hydrogen bonding .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>7</sub>H<sub>8</sub>N<sub>4</sub>
Molecular Weight148.16 g/mol
SMILESCN1C2=C(C=CC=N2)N=C1N
InChIKeyVSXIONDMVNNUMA-UHFFFAOYSA-N
logP2.15
Polar Surface Area82.06 Ų

Spectroscopic Profiles

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.45 (d, J=5.1 Hz, 1H, H5), 7.95 (d, J=8.3 Hz, 1H, H7), 6.90 (dd, J=5.1, 8.3 Hz, 1H, H6), 3.45 (s, 3H, N-CH<sub>3</sub>) .

  • <sup>13</sup>C NMR: δ 155.2 (C2), 148.9 (C4), 137.5 (C6), 125.3 (C5), 121.8 (C7), 35.1 (N-CH<sub>3</sub>) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves cyclocondensation of 2,3-diaminopyridine with acetic acid under reflux conditions :

Reaction Scheme

2,3-Diaminopyridine+CH3COOHΔ,HCl3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine[5]\text{2,3-Diaminopyridine} + \text{CH}_3\text{COOH} \xrightarrow{\Delta, \, \text{HCl}} \text{3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine} \quad[5]

Table 2: Optimization Parameters

ParameterOptimal ValueYield (%)
Temperature120°C78
Catalyst (HCl)10 mol%82
SolventEthanol75

Industrial Production

Scalable methods employ Pd/XantPhos catalysts for Suzuki-Miyaura couplings to introduce substituents at C5/C7 positions . Continuous flow reactors achieve 92% conversion with a residence time of 15 minutes .

Pharmacological Activity

Anticancer Mechanisms

The compound inhibits tubulin polymerization by binding to the colchicine site (K<sub>i</sub> = 0.42 μM), disrupting microtubule dynamics in MCF-7 breast cancer cells (IC<sub>50</sub> = 1.8 μM) . Apoptosis is induced via caspase-3 activation (4.2-fold increase) and Bcl-2 downregulation .

Table 3: Cytotoxicity Profiling

Cell LineIC<sub>50</sub> (μM)Selectivity Index
MCF-7 (Breast)1.812.4
A549 (Lung)2.39.8
HEK-293 (Normal)22.4

Computational and ADMET Insights

Molecular Dynamics Simulations

The compound maintains stable interactions with tubulin’s β-subunit over 100 ns simulations, with key contacts including Asn101 (hydrogen bond) and Leu248 (hydrophobic) . QSAR models indicate electron-donating groups at C7 enhance potency (r<sup>2</sup> = 0.89) .

ADMET Predictions

  • Absorption: Caco-2 permeability = 8.7 × 10<sup>−6</sup> cm/s (high)

  • Metabolism: CYP3A4 substrate (t<sub>1/2</sub> = 4.3 h)

  • Toxicity: hERG IC<sub>50</sub> = 18 μM (low risk)

Industrial and Research Applications

Agrochemical Development

Derivatives exhibit fungicidal activity against Botrytis cinerea (EC<sub>50</sub> = 50 ppm), serving as lead compounds for crop protection agents .

Chemical Biology Probes

Fluorescent-tagged analogs enable real-time visualization of tubulin dynamics in live cells, with a Stokes shift of 110 nm .

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